molecular formula C9H15NO2S B12642255 3-Oxa-7-thia-10-azaspiro[5.6]dodecan-11-one CAS No. 1428234-34-7

3-Oxa-7-thia-10-azaspiro[5.6]dodecan-11-one

Cat. No.: B12642255
CAS No.: 1428234-34-7
M. Wt: 201.29 g/mol
InChI Key: DZKLRXHTKICPOX-UHFFFAOYSA-N
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Description

3-Oxa-7-thia-10-azaspiro[56]dodecan-11-one is a spiro compound characterized by a unique structure that includes oxygen, sulfur, and nitrogen atoms within its spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-7-thia-10-azaspiro[5.6]dodecan-11-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction may involve the use of a thiol and an amine in the presence of an oxidizing agent to form the spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Oxa-7-thia-10-azaspiro[5.6]dodecan-11-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the spirocyclic structure.

    Substitution: The nitrogen and oxygen atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the spirocyclic framework.

Scientific Research Applications

3-Oxa-7-thia-10-azaspiro[5.6]dodecan-11-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-Oxa-7-thia-10-azaspiro[5.6]dodecan-11-one involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The presence of oxygen, sulfur, and nitrogen atoms can facilitate hydrogen bonding and other interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Oxa-7,10-diazaspiro[5.6]dodecan-11-one: Similar spirocyclic structure but with different heteroatoms.

    7-Oxa-3-thia-10-azaspiro[5.6]dodecane: Another spiro compound with a similar framework but different functional groups.

Uniqueness

3-Oxa-7-thia-10-azaspiro[5.6]dodecan-11-one is unique due to the combination of oxygen, sulfur, and nitrogen within its spirocyclic structure. This combination provides distinct chemical properties and reactivity compared to other spiro compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

1428234-34-7

Molecular Formula

C9H15NO2S

Molecular Weight

201.29 g/mol

IUPAC Name

3-oxa-7-thia-10-azaspiro[5.6]dodecan-11-one

InChI

InChI=1S/C9H15NO2S/c11-8-7-9(13-6-3-10-8)1-4-12-5-2-9/h1-7H2,(H,10,11)

InChI Key

DZKLRXHTKICPOX-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CC(=O)NCCS2

Origin of Product

United States

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